ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13255788
InChI: InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9-
SMILES: CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

CAS No.:

Cat. No.: VC13255788

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Standard InChI InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9-
Standard InChI Key UWWFWHASAAPOLK-XFXZXTDPSA-N
Isomeric SMILES CCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N
SMILES CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol. Its IUPAC name is ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, reflecting the Z-configuration of the double bond between C2 and C3. The structure comprises:

  • A cyano group (-C≡N) at position 2.

  • An ethyl ester (-COOEt) at position 1.

  • A 4-(dimethylamino)phenyl group at position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.138 g/cm³
Boiling Point402.4°C at 760 mmHg
Flash Point197.2°C
Exact Mass244.121 g/mol
Polar Surface Area (PSA)53.33 Ų
LogP (Octanol-Water)2.22

Stereochemical Considerations

The Z-configuration ensures the cyano and aryl groups reside on the same side of the double bond, influencing reactivity and intermolecular interactions. This geometry stabilizes the molecule through intramolecular charge transfer (ICT), a feature exploited in fluorescence applications .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 4-(dimethylamino)benzaldehyde. This reaction is catalyzed by bases such as piperidine or pyridine, facilitating the formation of the α,β-unsaturated ester .

Reaction Scheme:

Ethyl cyanoacetate+4-(Dimethylamino)benzaldehydeBaseEthyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate+H2O\text{Ethyl cyanoacetate} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{Base}} \text{Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate} + \text{H}_2\text{O}

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance reaction efficiency. For example, Bodrikov et al. demonstrated that microwave conditions reduce reaction times and improve yields in analogous benzylidenecyanoacetate syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with hydrolysis of the ester moiety occurring under strongly acidic or basic conditions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O stretch).

  • UV-Vis: λₘₐₐ ≈ 350 nm due to the conjugated π-system .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), δ 3.05 (s, 6H, N(CH₃)₂), δ 4.30 (q, 2H, OCH₂), δ 6.70–7.60 (m, 4H, Ar-H) .

Applications in Material Science and Pharmaceuticals

Material Science Applications

The compound’s conjugated structure makes it a candidate for:

  • Organic semiconductors: As a charge-transport material in thin-film transistors.

  • Dye precursors: Its ICT properties enable use in fluorescent dyes for sensors .

Recent Research and Innovations

Fluorescence Studies

Howell et al. explored temperature-dependent fluorescence in molecular rotors, noting that the compound’s quantum yield correlates with solvent viscosity. This property is leveraged in viscosity sensors for biological systems .

Polymer Chemistry

Bodrikov et al. synthesized polyacrylates using cyanoacrylate derivatives, highlighting enhanced thermal stability (Tₘ > 150°C) for coatings and adhesives .

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